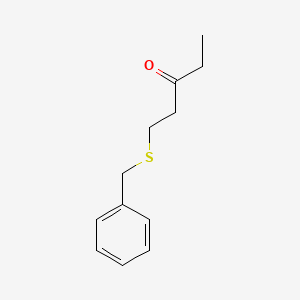
1-(Benzylsulfanyl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfanyl)pentan-3-one is an organic compound characterized by the presence of a benzylsulfanyl group attached to a pentan-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Benzylsulfanyl)pentan-3-one can be synthesized through the reaction of thiirane with sodium ethoxide in the presence of benzyl chloride . This method involves the nucleophilic attack of the thiirane on the benzyl chloride, followed by the formation of the desired product.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzylsulfanyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
1-(Benzylsulfanyl)pentan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzylsulfanyl)pentan-3-one involves its interaction with various molecular targets and pathways. The benzylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
Comparación Con Compuestos Similares
Pentan-3-one: Shares the same ketone backbone but lacks the benzylsulfanyl group.
Benzylsulfanyl derivatives: Compounds with similar benzylsulfanyl groups but different alkyl backbones.
Uniqueness: 1-(Benzylsulfanyl)pentan-3-one is unique due to the combination of the benzylsulfanyl group and the pentan-3-one backbone, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
123570-86-5 |
|---|---|
Fórmula molecular |
C12H16OS |
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
1-benzylsulfanylpentan-3-one |
InChI |
InChI=1S/C12H16OS/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clave InChI |
OIOYPWAZNIAFKK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCSCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


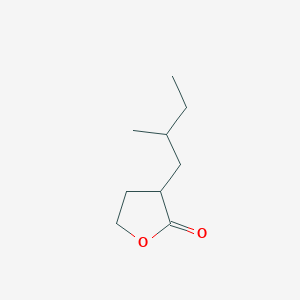
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
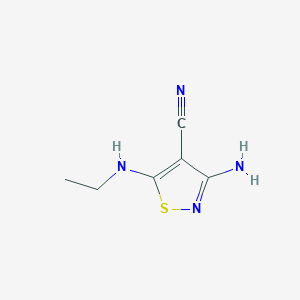

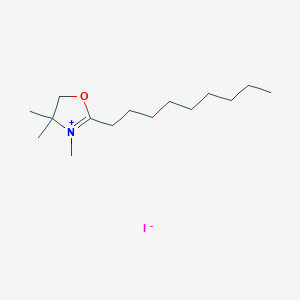
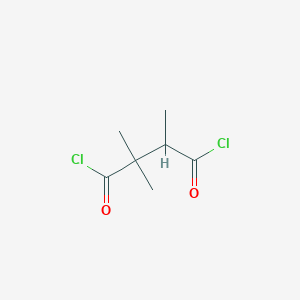

![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
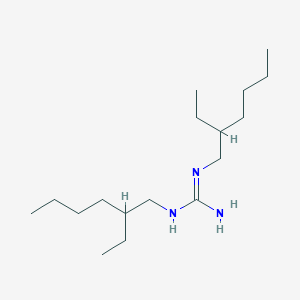
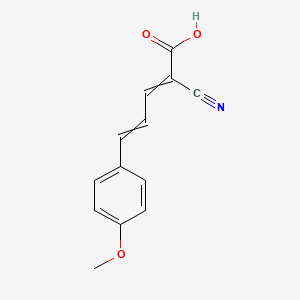
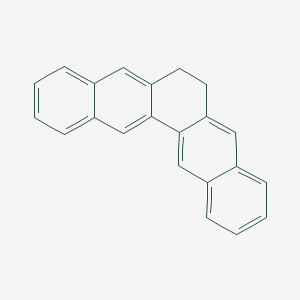
diphenylsilane](/img/structure/B14298185.png)
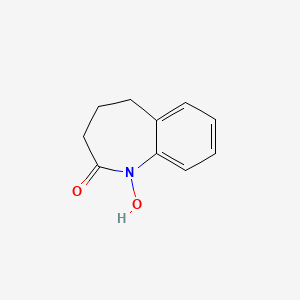
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
